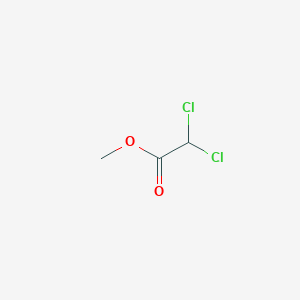

Methyl dichloroacetate

描述

Methyl dichloroacetate is an organic compound with the molecular formula C₃H₄Cl₂O₂. It is a colorless liquid with a pungent odor and is known for its role as a reagent in organic synthesis. The compound is also referred to as dichloroacetic acid methyl ester and is used in various chemical reactions due to its reactivity.

准备方法

Synthetic Routes and Reaction Conditions: Methyl dichloroacetate can be synthesized through the esterification of dichloroacetic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ester.

Industrial Production Methods: In an industrial setting, this compound is produced by reacting dichloroacetic acid with methanol in the presence of a solid acid catalyst. This method is efficient and yields a high purity product .

化学反应分析

Types of Reactions: Methyl dichloroacetate undergoes various chemical reactions, including:

Nucleophilic Substitution: It reacts with nucleophiles such as nitro (pentafluorosulfanyl)benzenes.

Cycloaddition: It participates in azide-alkyl halide cycloaddition reactions.

Radical Addition: It is involved in atom transfer radical addition reactions.

Common Reagents and Conditions:

Nucleophilic Substitution: Typically involves nitro (pentafluorosulfanyl)benzenes under mild conditions.

Cycloaddition: Requires azides and alkyl halides under specific conditions.

Radical Addition: Utilizes radical initiators and specific catalysts.

Major Products:

Nucleophilic Substitution: Produces substituted benzenes.

Cycloaddition: Forms cycloaddition products.

Radical Addition: Yields addition products such as neodysidenin .

科学研究应用

Organic Synthesis

MDCA plays a crucial role in organic synthesis due to its reactivity and versatility. It is employed in various reactions, including:

- Diastereoselective Synthesis : Used in the synthesis of bicyclic chlorocyclopropanes.

- Atom Transfer Radical Polymerization : Serves as a difunctional initiator for the polymerization of methyl or n-butyl acrylate.

- Nucleophilic Substitution Reactions : Engaged in reactions with nitro(pentafluorosulfanyl)benzenes.

- Chemical Modifications : Utilized in the chemical modification of STn antigens to enhance synthetic carbohydrate vaccines .

Table 1: Summary of Organic Synthesis Applications

| Application Type | Description |

|---|---|

| Diastereoselective Synthesis | Synthesis of bicyclic chlorocyclopropane |

| Atom Transfer Radical Polymerization | Initiator for polymerization of acrylates |

| Nucleophilic Substitution | Reactions with nitro(pentafluorosulfanyl)benzenes |

| Chemical Modifications | Enhancing synthetic carbohydrate vaccines |

Pharmaceutical Applications

This compound has been studied for its potential pharmaceutical applications, particularly in cancer treatment. As an analog of dichloroacetate (DCA), it has shown promise in altering metabolic pathways in cancer cells.

Case Study: DCA and Cancer Therapy

Research indicates that DCA can enhance the efficacy of chemotherapy by targeting the metabolism of tumor cells. MDCA's structural similarity allows it to be investigated for similar effects. Clinical trials have explored DCA's ability to reduce tumor mass and metastasis when administered alongside conventional therapies .

Table 2: Overview of DCA Research Findings

| Study Focus | Findings |

|---|---|

| Tumor Mass Reduction | Significant decrease observed in preclinical models |

| Metabolic Pathway Alteration | Induces changes beneficial for chemotherapy |

| Synergistic Effects with Other Drugs | Improved bioavailability and efficacy noted |

Environmental Chemistry

MDCA's reactivity makes it relevant in environmental studies, particularly concerning its degradation mechanisms. Recent research has focused on the kinetics of its reaction with chlorine atoms under atmospheric conditions.

Kinetics Study Overview

A study examined the reaction kinetics of this compound with Cl atoms, identifying reaction products and their implications for atmospheric chemistry. This research contributes to understanding how polychlorinated esters are degraded in the environment, highlighting MDCA's role in atmospheric chemistry .

Table 3: Kinetic Study Results

| Parameter | Value/Observation |

|---|---|

| Reaction Conditions | Conducted at 298 K and 1 atm |

| Measurement Techniques | In situ FTIR spectroscopy and GC-MS/SPME |

| Key Findings | Identified products contribute to understanding degradation |

作用机制

Methyl dichloroacetate exerts its effects through various mechanisms, including:

Inhibition of Enzymes: It inhibits enzymes such as pyruvate dehydrogenase kinase, which plays a role in metabolic pathways.

Metabolic Pathways: It affects metabolic pathways such as the Warburg effect and citric acid cycle, leading to alterations in cellular metabolism

相似化合物的比较

Methyl dichloroacetate can be compared with other similar compounds such as:

Ethyl dichloroacetate: Similar in structure but with an ethyl group instead of a methyl group.

Methyl chloroacetate: Contains only one chlorine atom compared to two in this compound.

Dichloroacetic acid: The parent acid of this compound, lacking the ester group.

Uniqueness: this compound is unique due to its specific reactivity and applications in various chemical reactions and industrial processes. Its ability to participate in nucleophilic substitution, cycloaddition, and radical addition reactions makes it a versatile reagent in organic synthesis .

生物活性

Methyl dichloroacetate (MDCA) is a chloroester derivative of dichloroacetic acid, which has garnered attention due to its potential biological activities, particularly in the fields of cancer research and metabolic modulation. This article reviews the biological activity of MDCA, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

This compound is characterized by its ability to inhibit pyruvate dehydrogenase kinase (PDK), which plays a crucial role in cellular metabolism. By inhibiting PDK, MDCA promotes the conversion of pyruvate to acetyl-CoA, thereby enhancing aerobic glycolysis and reducing lactate production. This mechanism is particularly beneficial in cancer therapy, where the Warburg effect leads to increased lactate production in tumor cells.

Table 1: Mechanisms of Action of this compound

Pharmacological Applications

MDCA has been explored for various therapeutic applications, particularly in oncology and metabolic disorders. Its role as a metabolic modulator has led to investigations into its use for treating conditions such as lactic acidosis and certain cancers.

Cancer Treatment

MDCA has demonstrated antitumor activity across several cancer types. Notably, it has been shown to enhance the efficacy of chemotherapy agents and target specific mutations in cancer cells.

Case Study: Melanoma Treatment

- Study Design : A mouse model was used to evaluate the effects of MDCA on melanoma cells with BRAF V600E mutations.

- Findings : MDCA reduced glycolytic activity and intracellular ATP levels, leading to inhibited cell growth. When combined with BRAF inhibitors, it further enhanced these effects, suggesting a synergistic relationship that could improve treatment outcomes for resistant melanoma cases .

Toxicity and Side Effects

Despite its promising therapeutic potential, MDCA is not without risks. The most notable adverse effect observed in clinical settings is peripheral neuropathy, which can occur with high doses but is generally reversible upon dose adjustment. Long-term studies have shown that MDCA can alter its own metabolism over time, leading to accumulation and potential toxicity .

Table 2: Reported Adverse Effects of this compound

属性

IUPAC Name |

methyl 2,2-dichloroacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4Cl2O2/c1-7-3(6)2(4)5/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKMLRUAPIDAGIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4Cl2O2 | |

| Record name | METHYL DICHLOROACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1101 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2059433 | |

| Record name | 1,1-Dichloro-2-methoxy-2-oxoethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2059433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Methyl dichloroacetate appears as a colorless liquid with an ethereal odor. Combustible. Flash point 176 °F. Corrosive to metals and tissue. Used to make other chemicals., Colorless liquid with an ethereal odor; [CAMEO] | |

| Record name | METHYL DICHLOROACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1101 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methyl dichloroacetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15499 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

289 °F at 760 mmHg (USCG, 1999) | |

| Record name | METHYL DICHLOROACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1101 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

176 °F (USCG, 1999) | |

| Record name | METHYL DICHLOROACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1101 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

1.3774 at 68 °F (USCG, 1999) - Denser than water; will sink | |

| Record name | METHYL DICHLOROACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1101 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

4.5 [mmHg] | |

| Record name | Methyl dichloroacetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15499 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

116-54-1 | |

| Record name | METHYL DICHLOROACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1101 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methyl dichloroacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=116-54-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl dichloroacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000116541 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | METHYL DICHLOROACETATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2882 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetic acid, 2,2-dichloro-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,1-Dichloro-2-methoxy-2-oxoethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2059433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl dichloroacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.770 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL DICHLOROACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HG7W497BZU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

-62 °F (USCG, 1999) | |

| Record name | METHYL DICHLOROACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1101 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of Methyl dichloroacetate?

A1: The molecular formula of this compound is C3H4Cl2O2, and its molecular weight is 156.98 g/mol. []

Q2: How is this compound synthesized?

A2: Several synthetic routes exist for this compound:

- Hydrodechlorination: this compound can be produced by selectively hydrodechlorinating mixed esters derived from chloroacetic acid using a palladium catalyst. This method allows for high conversion rates and selectivity. []

- Reaction of this compound with sodium hydroxide: This method involves reacting this compound with an excess of sodium hydroxide in methanol, followed by neutralization and hydrolysis. Optimal conditions for this reaction include a specific molar ratio of reactants, temperature, and reaction time to achieve a high yield of glyoxylic acid. []

- Microwave irradiation: Using microwave irradiation in the synthesis significantly reduces the reaction time compared to conventional heating while achieving similar yields of glyoxylic acid. []

Q3: What are some applications of this compound in organic synthesis?

A3: this compound serves as a versatile building block in organic synthesis:

- Synthesis of Glyoxylic acid: It is a key starting material for synthesizing glyoxylic acid, a valuable compound with various industrial applications. [, ]

- Preparation of Allantoin: this compound can be used in a multistep synthesis to produce allantoin, an important compound found in various skincare and pharmaceutical products. []

- Darzens condensation: It reacts with aldehydes under Darzens condensation conditions to yield α-aryl-α-chloro-α-hydroxyalkanoates. []

- Formation of Functionalized Polytriazoles: It participates in one-pot sequential reactions involving azide-alkyne [3+2] cycloaddition and atom transfer radical addition (ATRA), leading to the synthesis of functionalized triazoles. [, ]

Q4: Can this compound participate in cycloaddition reactions?

A4: Yes, this compound undergoes Michael-initiated ring-closing reactions with alkenes containing electron-withdrawing groups, leading to cycloaddition products. []

Q5: What is the conformational preference of this compound in the gas phase?

A5: Gas-phase electron diffraction data and ab initio calculations reveal that this compound exists as two conformers in the gas phase: a syn conformer (53%) and a gauche conformer (47%). []

Q6: Is this compound compatible with polymerization reactions?

A6: Yes, this compound acts as a bifunctional initiator in the polymerization of styrene and methyl methacrylate, enabling the synthesis of telechelic polymers. [, ]

Q7: Can this compound be used in microencapsulation techniques?

A7: Yes, this compound's excellent solvency for poly(lactic-co-glycolic acid) (PLGA) and its ability to undergo ammonolysis make it suitable for preparing PLGA microspheres loaded with drugs like risperidone. []

Q8: How does this compound interact with cytochrome P450 enzymes?

A8: this compound acts as a mechanism-based inactivator of cytochrome P450 enzymes, particularly the major phenobarbital-inducible isozyme in rat liver (PB-B). This inactivation leads to a time- and NADPH-dependent decrease in enzyme activity, often accompanied by heme loss. []

Q9: Are there any potential applications for dichloroacetamides in medicinal chemistry?

A9: Research suggests that dichloroacetic acid derivatives, including dichloroacetamides, might possess antitumor properties. Studies have shown their potential as metabolic cytoprotectors and apoptosis inducers. The synthesis and evaluation of novel dichloroacetamide derivatives are ongoing to discover new antitumor agents. []

Q10: What is the role of this compound in synthesizing Florfenicol?

A10: this compound serves as a crucial reagent in the final step of Florfenicol synthesis. It reacts with the hydrolyzed intermediate, introducing the dichloroacetyl group to the final Florfenicol molecule. [, ]

Q11: What is known about the safety profile of this compound?

A11: this compound exhibits toxicity and can act as a mechanism-based inactivator of cytochrome P450 enzymes. Its use in pharmaceutical applications requires careful consideration and further research to ensure safety. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。